sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate
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Description
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C17H19N2NaO3 and its molecular weight is 322.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12933675 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate is a compound derived from bicyclic structures, which have gained attention in medicinal chemistry due to their unique biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₉N₂NaO₄
- Molecular Weight : 283.37 g/mol
- CAS Number : 1334148-47-8
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially altering the physiological responses in target cells.
- Receptor Modulation : The compound can bind to certain receptors, influencing cellular signaling pathways that regulate various biological functions.
Biological Activity Data
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction in inflammatory cytokines |
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Effects :
Research indicated that this compound could induce apoptosis in several cancer cell lines, including breast and prostate cancers. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death and reduced tumor viability. -
Anti-inflammatory Properties :
In vitro studies showed that this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in managing inflammatory diseases.
Properties
IUPAC Name |
sodium;9-(benzoylhydrazinylidene)bicyclo[3.3.1]nonane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.Na/c20-16(11-5-2-1-3-6-11)19-18-15-12-7-4-8-13(15)10-14(9-12)17(21)22;/h1-3,5-6,12-14H,4,7-10H2,(H,19,20)(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRGZJDVQMAVIJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=NNC(=O)C3=CC=CC=C3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.